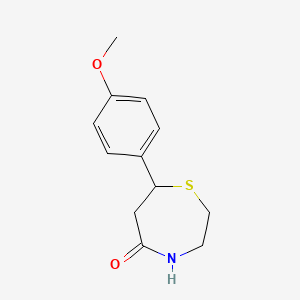

7-(4-Methoxyphenyl)-1,4-thiazepan-5-one

Description

7-(4-Methoxyphenyl)-1,4-thiazepan-5-one is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms in its 1,4-thiazepan-5-one core. This article compares it with three related compounds: 7-(2-Furyl)-1,4-thiazepan-5-one (CAS 2897-08-7), 6-Methyl-2,7-diphenyl-1,4-diazepan-5-one, and 7-chloro-5-(4-methoxybenzyl)-1,5-benzothiazepin-4(5H)-one (CAS 341968-12-5).

Properties

Molecular Formula |

C12H15NO2S |

|---|---|

Molecular Weight |

237.32 g/mol |

IUPAC Name |

7-(4-methoxyphenyl)-1,4-thiazepan-5-one |

InChI |

InChI=1S/C12H15NO2S/c1-15-10-4-2-9(3-5-10)11-8-12(14)13-6-7-16-11/h2-5,11H,6-8H2,1H3,(H,13,14) |

InChI Key |

GVYWKFZAQBPVIC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)NCCS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Heterocyclic Systems

- 7-(4-Methoxyphenyl)-1,4-thiazepan-5-one : Contains a sulfur atom at position 1 and a nitrogen at position 4 in the seven-membered ring. The 4-methoxyphenyl group at position 7 introduces aromaticity and electron-donating properties.

- 7-(2-Furyl)-1,4-thiazepan-5-one: Shares the same thiazepanone core but substitutes the 4-methoxyphenyl group with a 2-furyl moiety, a smaller heteroaromatic ring .

- 7-Chloro-5-(4-methoxybenzyl)-1,5-benzothiazepin-4(5H)-one : Contains a fused benzene ring (benzothiazepine) and a chloro substituent, increasing molecular rigidity and polarity .

Molecular Properties

Table 1 summarizes key molecular characteristics:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents | Key Features |

|---|---|---|---|---|

| This compound* | C₁₁H₁₃NO₂S | ~237.3 | 4-Methoxyphenyl (7-position) | Lipophilic, aromatic substituent |

| 7-(2-Furyl)-1,4-thiazepan-5-one | C₉H₁₁NO₂S | 197.25 | 2-Furyl (7-position) | Smaller heteroaromatic group |

| 6-Methyl-2,7-diphenyl-1,4-diazepan-5-one | C₁₈H₂₀N₂O | 280.36 | Methyl, two phenyl groups | Dual nitrogen atoms in core |

| 7-Chloro-5-(4-methoxybenzyl)-... | C₁₇H₁₆ClNO₂S | 333.83 | Chloro, 4-methoxybenzyl | Fused benzene ring, chloro group |

*Calculated based on structural analogs.

Pharmacological and Physicochemical Implications

The chloro and benzyl groups in the benzothiazepine analog (CAS 341968-12-5) may increase metabolic stability and target specificity due to steric and electronic effects .

Core Heteroatoms: Thiazepanones (sulfur and nitrogen) exhibit distinct electronic profiles compared to diazepanones (two nitrogens), influencing hydrogen bonding and receptor interactions . Benzothiazepines (fused benzene ring) offer rigidity, which can enhance binding affinity but reduce conformational flexibility .

Biological Activity: Diazepanone derivatives (e.g., 6-Methyl-2,7-diphenyl-1,4-diazepan-5-one) are reported to have pharmaceutical applications, suggesting that thiazepanones with optimized substituents may similarly target neurological or metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.